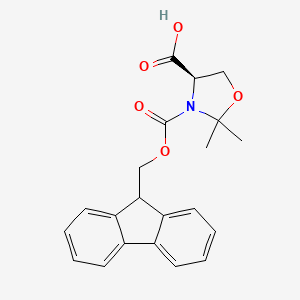
(R)-N-Fmoc-2,2-dimethyloxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an oxazolidine ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of an amino acid derivative with the Fmoc group, followed by cyclization to form the oxazolidine ring. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction of the oxazolidine ring can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis where the Fmoc group serves as a protecting group for amino acids.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can interact with enzymes and proteins, inhibiting their activity or altering their function. The oxazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid: is similar to other Fmoc-protected amino acids and oxazolidine derivatives.
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Oxazolidinone: A related compound with a similar ring structure but different functional groups.
Uniqueness
The uniqueness of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid lies in its combination of the Fmoc group and the oxazolidine ring, which provides specific reactivity and stability. This makes it particularly useful in applications where both protecting group stability and ring structure are important.
Eigenschaften
Molekularformel |
C21H21NO5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |
InChI-Schlüssel |
RGGJQFWYGIRJKS-GOSISDBHSA-N |
Isomerische SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Kanonische SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




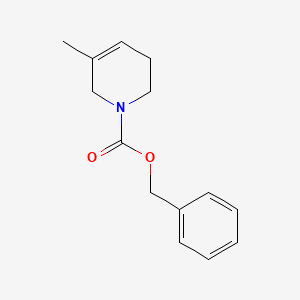
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
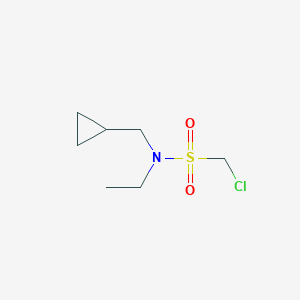
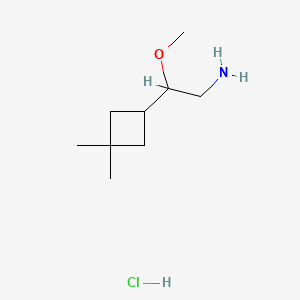
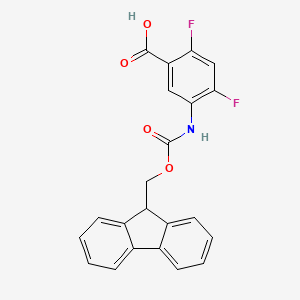
![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
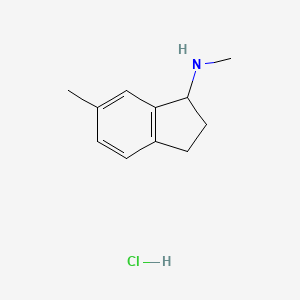
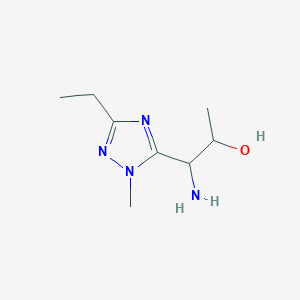

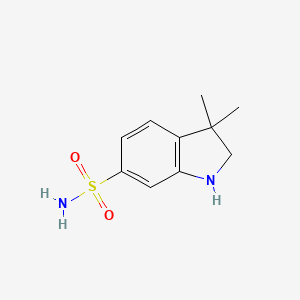
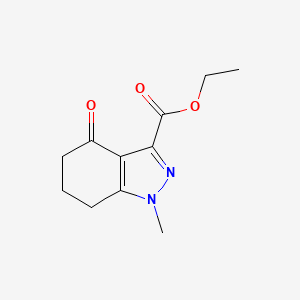
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
